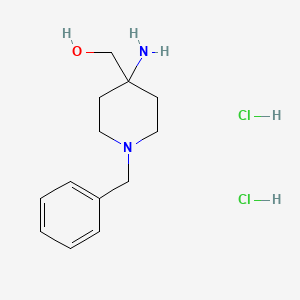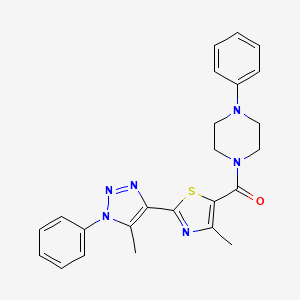
(4-Amino-1-benzylpiperidin-4-yl)methanol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Amino-1-benzylpiperidin-4-yl)methanol dihydrochloride: is a chemical compound with the molecular formula C13H20N2O2HCl It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-1-benzylpiperidin-4-yl)methanol dihydrochloride typically involves the reaction of 4-benzylpiperidine with formaldehyde and hydrogen chloride. The process can be summarized as follows:
Starting Material: 4-Benzylpiperidine is reacted with formaldehyde in the presence of a reducing agent to form (4-Amino-1-benzylpiperidin-4-yl)methanol.
Hydrochloride Formation: The resulting product is then treated with hydrogen chloride gas to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.
化学反応の分析
Types of Reactions: (4-Amino-1-benzylpiperidin-4-yl)methanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: (4-Amino-1-benzylpiperidin-4-yl)methanol dihydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various piperidine derivatives, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It serves as a model compound to investigate the biological activity of piperidine-based drugs.
Medicine: The compound has potential applications in medicinal chemistry. It is used in the development of new therapeutic agents, particularly those targeting the central nervous system. Its derivatives have shown promise as potential treatments for neurological disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals. It is also employed in the synthesis of advanced materials with specific properties.
作用機序
The mechanism of action of (4-Amino-1-benzylpiperidin-4-yl)methanol dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for various receptors in the central nervous system, modulating their activity. It may also inhibit certain enzymes, leading to altered biochemical pathways. The exact molecular targets and pathways involved depend on the specific derivative and its intended application.
類似化合物との比較
4-Amino-1-benzylpiperidine: A closely related compound with similar chemical properties.
4-Benzylpiperidine: Another related compound used in similar applications.
1-Benzyl-4-piperidone: A ketone derivative of piperidine with different reactivity.
Uniqueness: (4-Amino-1-benzylpiperidin-4-yl)methanol dihydrochloride is unique due to the presence of both an amino group and a hydroxyl group on the piperidine ring. This dual functionality allows for a wide range of chemical modifications and applications. Its dihydrochloride salt form enhances its solubility and stability, making it suitable for various research and industrial applications.
特性
IUPAC Name |
(4-amino-1-benzylpiperidin-4-yl)methanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.2ClH/c14-13(11-16)6-8-15(9-7-13)10-12-4-2-1-3-5-12;;/h1-5,16H,6-11,14H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORIVFJSEKSSBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CO)N)CC2=CC=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 4-(2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B3003190.png)

![3-Bromoimidazo[1,5-a]pyrimidine](/img/structure/B3003193.png)




![1-{1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carbonyl}-2,3-dihydro-1H-indole](/img/structure/B3003201.png)
![3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(5-phenyl-1,2,4-thiadiazol-3-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3003202.png)


![N-(1-cyanocyclohexyl)-2-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B3003206.png)

![5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3003211.png)
